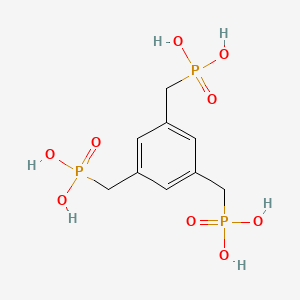

(Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid)

Description

(Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) (CAS: 586372-53-4) is a trisphosphonic acid derivative featuring a central benzene ring connected to three phosphonic acid groups via methylene (–CH₂–) spacers. Its molecular formula is C₉H₁₅O₉P₃, with a molecular weight of 360.13 g/mol . The compound exhibits a density of ~2.08 g/cm³ and a predicted boiling point of 871.4°C . It is a solid at room temperature and is typically stored under dry, sealed conditions due to its hygroscopic nature and corrosivity (Hazard Statements: H314, H290) .

This compound is widely utilized in the synthesis of metal-organic frameworks (MOFs) and porous coordination polymers. Its flexible methylene spacers and three phosphonic acid groups enable versatile coordination modes with metal ions, facilitating the formation of crystalline materials with tunable pore architectures . For example, it has been employed in dynamic covalent frameworks using Te–O–P linkages to grow large single crystals of covalent organic polymers (COFs) .

Properties

IUPAC Name |

[3,5-bis(phosphonomethyl)phenyl]methylphosphonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O9P3/c10-19(11,12)4-7-1-8(5-20(13,14)15)3-9(2-7)6-21(16,17)18/h1-3H,4-6H2,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXIXVZKHKBGHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1CP(=O)(O)O)CP(=O)(O)O)CP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O9P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) typically involves the hydrothermal reaction of benzene-1,3,5-triyltris(methylene)triphosphonic acid with metal sulfates and auxiliary ligands such as 4,4′-bipyridyl, 2,2′-bipyridyl, 1,10-phenanthroline, and 1,2-di(4-pyridyl)ethylene . The reaction conditions often include high temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) are similar to laboratory synthesis but on a larger scale. These methods involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of phosphorus.

Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine derivatives.

Substitution: The methylene linkers can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives with higher oxidation states, while substitution can result in the formation of new phosphonate esters.

Scientific Research Applications

Coordination Chemistry and Metal Phosphonates

BttP serves as a versatile ligand in the formation of metal phosphonates. The compound's ability to coordinate with various metal ions leads to the synthesis of materials with distinct structural properties.

Case Study: Synthesis of Zinc and Manganese Phosphonates

Research has demonstrated that BttP can be used to create layered metal phosphonates. For instance, zinc(II) and manganese(II) diphosphonates synthesized using BttP resulted in different structural morphologies: a 2D-layered structure with manganese and a 3D network with zinc . This illustrates how varying metal precursors can influence the resulting architecture.

| Metal Ion | Structure Type | Characteristics |

|---|---|---|

| Zinc(II) | 3D Network | High porosity |

| Manganese(II) | 2D Layered | Increased stability |

Porous Materials Development

The incorporation of BttP into metal-organic frameworks (MOFs) has led to the development of porous materials with potential applications in gas storage and separation.

Case Study: Zirconium-Based Metal Phosphonates

When BttP was reacted with zirconium(IV) precursors, researchers observed the formation of porous architectures. The balance between phosphoric acid and diphosphonic acid ratios was critical in achieving mesoporosity within the material . This finding is significant for applications requiring high surface area and porosity.

| Material | Pore Size (nm) | Surface Area (m²/g) |

|---|---|---|

| Zirconium Phosphonate | 2-4 | 375 |

Biological Applications

BttP's phosphonic acid groups enhance its interaction with biological systems, making it useful in medicinal chemistry and drug formulation.

Case Study: In Vivo Formulation

Research indicates that BttP can be effectively formulated for in vivo studies by utilizing its solubility properties in various solvents. The compound's stability at low temperatures allows for extended storage, which is crucial for experimental applications .

| Storage Temperature | Duration |

|---|---|

| -80°C | 6 months |

| -20°C | 1 month |

Environmental Applications

BttP has potential applications in environmental chemistry, particularly in water treatment processes due to its ability to chelate metal ions.

Case Study: Heavy Metal Removal

Studies have shown that phosphonic acids like BttP can effectively bind heavy metals from aqueous solutions, thus playing a role in the remediation of contaminated water sources. The chelation mechanism depends on the pH and concentration of both the phosphonic acid and the target metal ions .

Mechanism of Action

The mechanism of action of (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) involves its ability to coordinate with metal ions through its phosphonic acid groups. This coordination can lead to the formation of stable complexes with unique structural and functional properties. The molecular targets and pathways involved depend on the specific application and the metal ions used in the coordination process .

Comparison with Similar Compounds

H₆TMBTMP (2,4,6-Trimethylbenzene-1,3,5-triyltris(methylene)triphosphonic acid)

- Structural Difference : Contains methyl groups on the benzene ring, introducing steric hindrance.

- Impact : The methyl groups restrict ligand flexibility, leading to distinct metal phosphonate frameworks compared to the unsubstituted compound. For instance, H₆TMBTMP forms structures with reduced pore sizes due to steric effects .

- Reference :

H₆TTBMP (2,4,6-Tris[4-(phosphonomethyl)phenyl]-1,3,5-triazine)

BTP (Benzene-1,3,5-triphosphonic acid)

HEDP (1-Hydroxyethane 1,1-diphosphonic acid)

Case Studies in MOF Design

Biological Activity

Benzene-1,3,5-triyltris(methylene)tris(phosphonic acid), commonly referred to as H6bmt, is a phosphonic acid compound notable for its structural and functional versatility in biological and materials science applications. This article explores its biological activity, including its interactions with metal ions, potential therapeutic applications, and its role in metal-organic frameworks (MOFs).

Chemical Structure and Properties

H6bmt is characterized by three methylene phosphonic acid groups attached to a benzene core. Its chemical formula is , and it exhibits significant coordination properties due to the presence of multiple phosphonic acid groups. This structure allows it to form complexes with various metal ions, enhancing its utility in biological systems.

Interaction with Metal Ions

H6bmt has been shown to interact effectively with lanthanide ions under hydrothermal conditions. Studies indicate that the reaction of H6bmt with lanthanide chlorides results in the formation of metal-organic frameworks (MOFs) that exhibit unique photoluminescent properties. These frameworks can be formulated as , where represents various lanthanide ions such as La, Ce, Pr, and Nd .

The ability of H6bmt to form stable complexes with these ions is attributed to its multiple coordination sites, which can lead to enhanced stability and specific interactions in biological environments. The incorporation of lanthanides into these frameworks has implications for drug delivery systems and bioimaging applications due to their luminescent properties.

Adsorption Properties

H6bmt has demonstrated significant potential for the adsorption of biomolecules such as DNA. Research indicates that frameworks derived from H6bmt can adsorb salmon sperm DNA with an equilibrium monolayer capacity of 238.6 mg/g. The adsorption mechanism follows pseudo-second order kinetics, suggesting a strong interaction between the DNA molecules and the framework surface . The pH-responsive nature of these materials allows for controlled release of adsorbed nucleic acids, making them promising candidates for gene delivery applications.

Case Studies

- Lanthanide Complexes : A study on the synthesis of lanthanide complexes using H6bmt revealed that these compounds exhibit distinct photoluminescent properties that could be harnessed for biological imaging . The ability to fine-tune these properties by varying the metal ion composition opens avenues for targeted therapies.

- DNA Delivery Systems : Another investigation focused on the use of H6bmt-based frameworks for DNA delivery. The research highlighted the framework's ability to adsorb and release DNA in a controlled manner based on pH changes, which is crucial for effective gene therapy strategies .

Summary of Findings

| Property | Observation |

|---|---|

| Chemical Formula | |

| Metal Ion Coordination | Forms stable complexes with lanthanides; enhances photoluminescent properties |

| DNA Adsorption Capacity | 238.6 mg/g; follows pseudo-second order kinetics |

| pH Responsiveness | Allows controlled release of adsorbed biomolecules |

Q & A

Q. What synthetic methodologies are commonly employed to prepare metal-organic frameworks (MOFs) using (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) as a ligand?

The ligand is typically incorporated into MOFs via hydro(solvo)thermal synthesis, where metal ions (e.g., Y³⁺) coordinate with its phosphonate groups. Alternative methods include room-temperature crystallization or solvent evaporation, which can yield porous architectures . Characterization involves powder X-ray diffraction (PXRD) to confirm crystallinity and gas adsorption analysis (e.g., N₂ or CO₂) to assess porosity.

Q. How is the coordination behavior of this ligand in metal phosphonates characterized experimentally?

Key techniques include single-crystal X-ray diffraction (SCXRD) to resolve bonding modes, solid-state NMR for local phosphorus environments, and thermogravimetric analysis (TGA) to evaluate thermal stability. FTIR spectroscopy is used to monitor phosphonate-metal vibrational bands (e.g., P–O–M stretching) .

Advanced Research Questions

Q. What structural design strategies mitigate the inherent flexibility of (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) to achieve high-porosity MOFs?

Introducing rigid co-ligands or post-synthetic modifications (e.g., functionalizing methylene groups with bulky substituents) can reduce ligand flexibility. For example, methyl groups on the benzene core enhance steric hindrance, favoring open frameworks with tunable pore sizes . Computational modeling (DFT or molecular dynamics) aids in predicting stable topologies.

Q. How does dynamic covalent chemistry (DCC) enable the synthesis of crystalline covalent organic frameworks (COFs) with this ligand?

DCC leverages reversible bonds (e.g., Te–O–P) to facilitate error correction during framework assembly. The ligand’s phosphonate groups can form dynamic linkages with tellurium or other metalloids, enabling the growth of large single crystals (e.g., CityU-17, CityU-18) with layered or 3D architectures .

Q. What role does this ligand play in modulating CO₂ adsorption properties of nitrogen-enriched MOFs?

When combined with nitrogen-rich co-ligands (e.g., pyrazole derivatives), the phosphonate groups enhance framework polarity, improving CO₂ affinity. Adsorption isotherms and breakthrough experiments quantify selectivity, while in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) probes host-guest interactions .

Q. How can isoreticular functionalization expand the utility of MOFs derived from this ligand?

Isoreticular expansion involves substituting the benzene core with longer linkers (e.g., biphenyl or terphenyl) to increase pore size. Functional groups (–NH₂, –Br) introduced via post-synthetic modification can tailor hydrophilicity or catalytic activity, as demonstrated in methane storage studies .

Methodological Challenges

Q. What analytical approaches resolve contradictions in crystallinity data for metal phosphonates using this ligand?

Discrepancies between PXRD patterns and SCXRD structures often arise from framework flexibility or solvent occlusion. Pair distribution function (PDF) analysis or synchrotron-based total scattering can clarify local disorder. Additionally, in situ PXRD under variable temperatures or pressures monitors framework dynamics .

Q. How are computational tools applied to predict the topology and stability of phosphonate-based frameworks?

Density functional theory (DFT) calculates ligand-metal binding energies, while topology-generating software (e.g., TOPOS) maps net classifications (e.g., pcu or soc nets). Machine learning models trained on crystallographic databases accelerate the discovery of stable compositions .

Safety and Handling

Q. What precautions are critical when handling (Benzene-1,3,5-triyltris(methylene))tris(phosphonic acid) in laboratory settings?

The compound is corrosive (H314) and requires storage in sealed, dry containers at room temperature. Use PPE (gloves, goggles) and work in a fume hood. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste (UN 3261, Packing Group III) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.